Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate

Description

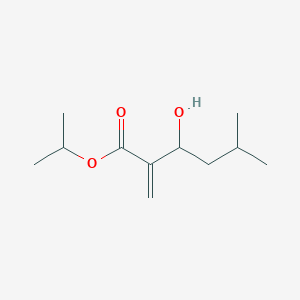

Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate is a branched-chain ester characterized by a hydroxyl group at position 3, a methyl substituent at position 5, and a methylidene (CH₂=C) moiety at position 2. Its IUPAC name reflects the propan-2-yl ester group, which contributes to its lipophilicity, and the conjugated double bond from the methylidene group, which may influence reactivity and intermolecular interactions.

Key structural features include:

Properties

CAS No. |

101186-04-3 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate |

InChI |

InChI=1S/C11H20O3/c1-7(2)6-10(12)9(5)11(13)14-8(3)4/h7-8,10,12H,5-6H2,1-4H3 |

InChI Key |

JFWKXYOLVHKQSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=C)C(=O)OC(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

Esterification: The α,β-unsaturated ketone is then esterified with propan-2-ol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acidic or basic catalysts for esterification and substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Ethyl 2-isopropyl-5-methyl-3-oxohexanoate (CAS 21728-15-4)

This compound () shares a hexanoate backbone with the target molecule but differs in critical functional groups and substituents:

| Property | Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate | Ethyl 2-isopropyl-5-methyl-3-oxohexanoate |

|---|---|---|

| Ester group | Propan-2-yl | Ethyl |

| Position 2 substituent | Methylidene (CH₂=C) | Isopropyl |

| Position 3 functional group | Hydroxyl (-OH) | Ketone (-C=O) |

| Hydrogen-bonding capacity | High (due to -OH) | Low (no H-bond donors) |

| Reactivity | Susceptible to electrophilic addition (methylidene) | Nucleophilic attack at ketone |

Implications :

- The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., water, ethanol) compared to the ethyl analog, which is more lipophilic due to the ketone and isopropyl groups .

Cyclic Dienes: 2-Methyl-5-(propan-2-yl)cyclohexa-1,3-diene ()

Key differences include:

| Property | This compound | 2-Methyl-5-(propan-2-yl)cyclohexa-1,3-diene |

|---|---|---|

| Structure | Linear ester with hydroxyl and methylidene | Cyclic diene |

| Volatility | Lower (due to polar -OH and ester group) | High (volatile terpene) |

| Applications | Potential in synthetic chemistry or drug design | Fragrance industry, natural products |

Implications :

- The target compound’s ester and hydroxyl groups reduce volatility, making it less suitable for applications like fragrances but more stable in formulations requiring controlled release .

Biological Activity

Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate, commonly referred to as a derivative of hexanoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₈O₃

- Molecular Weight : 198.26 g/mol

- CAS Number : [Insert CAS Number]

The compound features a hydroxyl group, which is significant for its biological interactions, and a methylidene group that may influence its reactivity and binding properties.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

IC50 values indicate the concentration required to inhibit 50% of the free radicals.

Cytotoxicity and Anticancer Activity

Another area of interest is the cytotoxicity of this compound against various cancer cell lines. In vitro studies have shown that it exhibits selective toxicity towards tumor cells while sparing normal cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 18 | Cell cycle arrest at G1 phase |

Mechanisms involve apoptosis induction and cell cycle disruption, contributing to its anticancer properties.

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to the control group. The study reported a tumor growth inhibition rate of approximately 60% over four weeks of treatment.

Case Study 2: Neuroprotective Effects

In a separate investigation focusing on neuroprotection, the compound was found to mitigate neuronal damage induced by oxidative stress in cultured neurons. The results indicated that treatment with this compound reduced markers of oxidative damage by up to 40%.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group contributes to scavenging free radicals.

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways in cancer cells.

- Cell Cycle Regulation : Interference with cell cycle progression leading to growth arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.